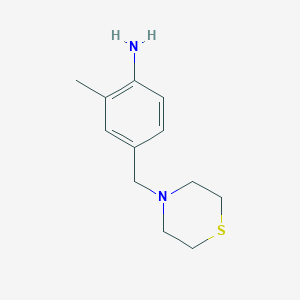

2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline

Descripción general

Descripción

2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline is a chemical compound with the following properties:

- IUPAC Name : 2-methyl-4-(4-thiomorpholinylmethyl)phenylamine.

- Molecular Formula : C₁₂H₁₈N₂S.

- Molecular Weight : 222.35 g/mol.

- Appearance : It is a crystalline solid.

Synthesis Analysis

The synthesis of this compound involves the reaction of aniline with thiomorpholine , resulting in the formation of the thiomorpholinylmethyl-substituted aniline. The exact synthetic route and conditions may vary depending on the specific research or industrial process.

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline consists of a phenyl ring with a methyl group at the 2-position and a thiomorpholinylmethyl group at the 4-position. The sulfur atom from the thiomorpholine ring is directly attached to the phenyl ring.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:

- Arylation Reactions : It can undergo arylations, where the phenyl ring is modified by substituents.

- Redox Reactions : It may be involved in oxidation or reduction processes.

- Amidation Reactions : The amino group can react with acyl chlorides or anhydrides to form amides.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts at a specific temperature (exact value varies).

- Solubility : It may exhibit solubility in certain organic solvents.

- Stability : It is relatively stable under normal conditions.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Corrosion Inhibition in Seawater : Studies have investigated the effectiveness of thiomorpholin derivatives as corrosion inhibitors for carbon steel in natural seawater, demonstrating that these compounds can significantly reduce corrosion rates even at low concentrations. The inhibitory action is attributed to the formation of a protective layer on the metal surface, as confirmed by electrochemical techniques and Fourier transform infrared spectroscopy (Amar et al., 2008).

Medicinal Chemistry

- Antimicrobial Activity : Thiomorpholine derivatives have been explored for their antimicrobial properties. For instance, 4-thiomorpholin-4ylbenzohydrazide derivatives showed promising antimicrobial activity, highlighting the potential of thiomorpholine scaffolds in developing new bioactive molecules with lower toxicity (Kardile & Kalyane, 2010).

- Building Blocks in Medicinal Chemistry : Bridged bicyclic thiomorpholines are important components in medicinal chemistry, with some analogs entering clinical trials. These compounds have shown interesting biological profiles, indicating their utility as versatile building blocks for developing therapeutic agents (Walker & Rogier, 2013).

Materials Science

- Electrochromic Materials : Novel electrochromic materials employing donor–acceptor systems with thiophene derivatives have been synthesized, showing outstanding optical contrasts and fast switching speeds in the near-infrared region. These materials are suitable for applications in smart windows and displays (Li et al., 2017).

Organic Synthesis

- Synthetic Methodology : Research into synthetic methods for creating thiomorpholine derivatives includes the development of efficient strategies for the enantioselective synthesis of 2-substituted thiomorpholin-3-ones. These methodologies expand the toolkit available for the synthesis of complex organic molecules (Franceschini et al., 2003).

Safety And Hazards

- Toxicity : As with any chemical, caution should be exercised. Consult safety data sheets for handling instructions.

- Hazardous Reactions : Avoid incompatible materials and conditions (e.g., strong oxidizing agents).

- Personal Protective Equipment : Use appropriate PPE when handling this compound.

Direcciones Futuras

Research avenues related to 2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline include:

- Biological Activity : Investigate its potential as a drug candidate or biological probe.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

- Structural Studies : Further analyze its crystal structure and interactions.

Please note that this analysis is based on available information, and further scientific investigation is essential for a deeper understanding of this compound’s properties and applications1234.

Propiedades

IUPAC Name |

2-methyl-4-(thiomorpholin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2S/c1-10-8-11(2-3-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVZIXBZVPWLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2CCSCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

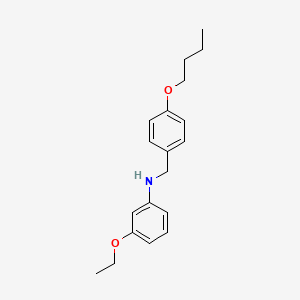

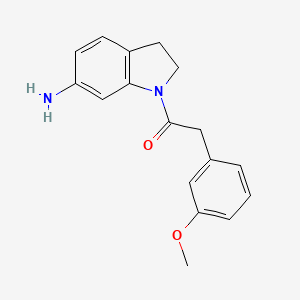

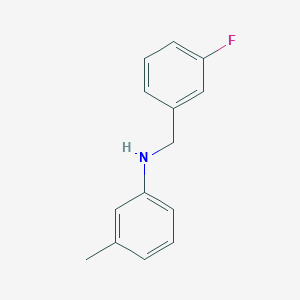

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

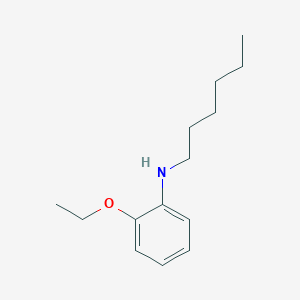

![N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1437572.png)

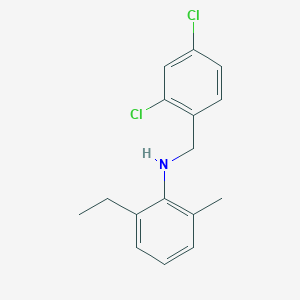

![3-{[(Cyclopropylmethyl)amino]methyl}phenol](/img/structure/B1437576.png)

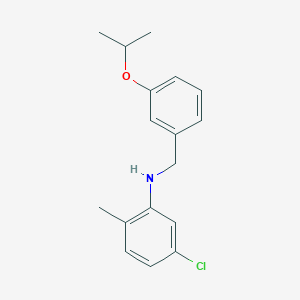

amine](/img/structure/B1437577.png)

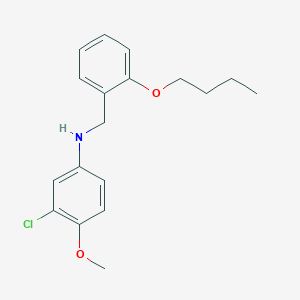

![3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline](/img/structure/B1437581.png)